3-(4-methoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(4-methoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one” is a complex organic molecule. It is related to a class of compounds known as N-aryl substituted phenyl acetamides .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines were synthesized starting from commercially available, inexpensive phthalic anhydride in good yields (65-75 %) via Suzuki Coupling .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed synthetic pathways to create various derivatives of triazolopyrimidines, including compounds structurally similar to the one . These syntheses often involve multi-step reactions, including cyclization, condensation, and substitution reactions, to introduce different functional groups or to modify the core structure for potential biological activities (H. Bektaş et al., 2007; A. Abu‐Hashem et al., 2020). These synthetic efforts are critical for generating libraries of compounds for biological evaluation.
Biological Activities and Applications
Antimicrobial Activities : Some synthesized compounds related to the queried structure have been reported to possess good to moderate antimicrobial activities against various microorganisms. This suggests potential applications in developing new antimicrobial agents (H. Bektaş et al., 2007).
Anticancer and Anti-inflammatory Agents : Derivatives of the triazolopyrimidines have been explored for their anti-inflammatory, analgesic, and anticancer properties. Some compounds exhibit high inhibitory activity against COX-2, analgesic activity, and anti-inflammatory activity, indicating their potential as therapeutic agents (A. Abu‐Hashem et al., 2020).
Antihypertensive Agents : Certain triazolopyrimidines have shown promising antihypertensive activity, illustrating the diverse pharmacological potential of compounds within this chemical class (S. M. Bayomi et al., 1999).
Neurological Applications : Research into the use of triazolopyrimidines as adenosine A2A receptor antagonists for neurological conditions like Parkinson’s disease underscores the potential of these compounds in treating central nervous system disorders (Xiaoyun Zhou et al., 2014).
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O2/c1-18-3-8-20(9-4-18)32-25-23(28-29-32)24(26-17-27-25)31-15-13-30(14-16-31)22(33)12-7-19-5-10-21(34-2)11-6-19/h3-6,8-11,17H,7,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOVZJORLBLXLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCC5=CC=C(C=C5)OC)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.